Cas no 212078-20-1 ((2E)-Methyl Ester 3-(2-Naphthalenyl)-2-Butenoic Acid)

(2E)-Methyl Ester 3-(2-Naphthalenyl)-2-Butenoic Acid 化学的及び物理的性質
名前と識別子
-
- Methyl (2E)-3-(2-naphthyl)-2-butenoate
- methyl (E)-3-(2-naphthyl)crotonate
- methyl (E)-3-(naphthalen-2-yl)-but-2-enoate
- Methyl (E)-(2-naphthyl)-3-methylacrylate
- Propanedioic acid, (dimethoxyphosphinothioyl)-, dimethyl ester
- AGN-PC-00O2H9
- CTK0D1523
- dimethyl (dimethoxyphosphinothioyl)malonate
- methyl (dimethoxyphophinothionyl)malonate
- ACMC-20mgim
- 2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2E)-
- 2-Butenoic acid,3-(2-naphthalenyl)-,methyl ester,(2E)-
- (E)-methyl 3-(naphthalen-2-yl)but-2-enoate
- WUFATOSEBGBDPL-PKNBQFBNSA-N
- (E)-3-(2-Naphthyl)-2-butenoic acid methyl ester
- Methyl (E)-3-naphthalen-2-ylbut-2-enoate
- METHYL (2E)-3-(NAPHTHALEN-2-YL)BUT-2-ENOATE
- (E)-methyl3-(naphthalen-2-yl)but-2-enoate
- CS-14390
- CS-M1973
- 212078-20-1
- AKOS037650169
- (2E)-Methyl Ester 3-(2-Naphthalenyl)-2-Butenoic Acid
-
- MDL: MFCD22665856
- インチ: 1S/C15H14O2/c1-11(9-15(16)17-2)13-8-7-12-5-3-4-6-14(12)10-13/h3-10H,1-2H3/b11-9+
- InChIKey: WUFATOSEBGBDPL-PKNBQFBNSA-N
- ほほえんだ: O(C([H])([H])[H])C(/C(/[H])=C(\C([H])([H])[H])/C1C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C2C=1[H])=O
計算された属性
- せいみつぶんしりょう: 226.099379685g/mol
- どういたいしつりょう: 226.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 26.3
(2E)-Methyl Ester 3-(2-Naphthalenyl)-2-Butenoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-M1973-1g |
2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2E)- |
212078-20-1 | 1g |
$825.0 | 2022-04-27 | ||
Chemenu | CM558099-1g |
(E)-methyl 3-(naphthalen-2-yl)but-2-enoate |
212078-20-1 | 97% | 1g |
$990 | 2023-01-03 | |
Chemenu | CM558099-250mg |
(E)-methyl 3-(naphthalen-2-yl)but-2-enoate |
212078-20-1 | 97% | 250mg |
$495 | 2023-01-03 | |
eNovation Chemicals LLC | D764141-100mg |
2-Butenoic acid, 3-(2-naphthalenyl)-, Methyl ester, (2E)- |
212078-20-1 | 97% | 100mg |
$370 | 2023-09-04 | |
eNovation Chemicals LLC | D764141-250mg |
2-Butenoic acid, 3-(2-naphthalenyl)-, Methyl ester, (2E)- |
212078-20-1 | 97% | 250mg |
$560 | 2023-09-04 | |
TRC | B710073-50mg |
(2E)-Methyl Ester 3-(2-Naphthalenyl)-2-Butenoic Acid |
212078-20-1 | 50mg |
$ 230.00 | 2022-06-06 | ||
Chemenu | CM558099-100mg |
(E)-methyl 3-(naphthalen-2-yl)but-2-enoate |
212078-20-1 | 97% | 100mg |
$297 | 2023-01-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059117-250mg |
(E)-methyl 3-(naphthalen-2-yl)but-2-enoate |
212078-20-1 | 97% | 250mg |
¥4827 | 2023-04-14 | |
TRC | B710073-10mg |
(2E)-Methyl Ester 3-(2-Naphthalenyl)-2-Butenoic Acid |
212078-20-1 | 10mg |
$ 70.00 | 2022-06-06 | ||
TRC | B710073-100mg |
(2E)-Methyl Ester 3-(2-Naphthalenyl)-2-Butenoic Acid |
212078-20-1 | 100mg |
$ 340.00 | 2022-06-06 |
(2E)-Methyl Ester 3-(2-Naphthalenyl)-2-Butenoic Acid 関連文献
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
(2E)-Methyl Ester 3-(2-Naphthalenyl)-2-Butenoic Acidに関する追加情報
(2E)-Methyl Ester 3-(2-Naphthalenyl)-2-Butenoic Acid: A Comprehensive Overview
(2E)-Methyl Ester 3-(2-Naphthalenyl)-2-Butenoic Acid is a compound with the CAS registry number No. 212078-20-1. This compound belongs to the class of organic compounds known as esters, specifically a methyl ester derivative of a substituted butenoic acid. The structure of this compound features a naphthalene ring system attached to a butenoic acid moiety, with the methyl group esterifying the carboxylic acid group. The (E) configuration at the double bond indicates that the substituents on either side of the double bond are on opposite sides, which is a critical factor in determining its physical and chemical properties.
The naphthalene group in 3-(2-Naphthalenyl) introduces significant aromaticity and conjugation into the molecule, which can influence its electronic properties and reactivity. The presence of the double bond in the butenoic acid moiety further enhances the conjugation, making this compound potentially useful in various applications, including pharmaceuticals, agrochemicals, and materials science. Recent studies have highlighted the importance of such conjugated systems in enhancing bioavailability and stability of compounds in biological systems.
The synthesis of (2E)-Methyl Ester 3-(2-Naphthalenyl)-2-Butenoic Acid typically involves multi-step organic synthesis strategies. One common approach is the coupling of a naphthalene derivative with an appropriately substituted acrylic acid or its equivalent, followed by esterification to introduce the methyl group. The stereochemistry at the double bond is controlled during the synthesis to ensure the desired (E) configuration. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the compound.
In terms of physical properties, (2E)-Methyl Ester 3-(2-Naphthalenyl)-2-Butenoic Acid is expected to have moderate solubility in organic solvents due to its aromatic and ester functionalities. Its melting point and boiling point would depend on the extent of conjugation and molecular weight, which can be determined experimentally or through computational methods such as density functional theory (DFT) calculations.
The application of this compound is diverse. In pharmaceuticals, it could serve as a lead compound for drug development due to its potential bioactivity derived from its structure. Recent research has shown that naphthoyl-containing compounds exhibit promising anti-inflammatory and antioxidant properties, making them valuable candidates for therapeutic agents. Additionally, in materials science, such compounds could be used as precursors for advanced polymers or coatings due to their ability to form stable conjugated systems.
In agrochemicals, (E)-configured esters like this compound are known for their role in plant growth regulation and pest control. Their ability to interact with specific receptors or enzymes makes them attractive for developing eco-friendly pesticides and herbicides. Furthermore, their photostability due to conjugation could enhance their effectiveness under field conditions.
Recent advancements in green chemistry have also led to innovative methods for synthesizing such compounds with reduced environmental impact. For instance, catalytic asymmetric synthesis using biocatalysts or metal catalysts has emerged as a sustainable approach to produce enantiomerically pure compounds like (E)-configured esters. These methods not only improve yield but also reduce waste generation during production.
In conclusion, (E)-Methyl Ester 3-(Naphthalenyl) Butenoic Acid is a versatile compound with significant potential across multiple industries. Its unique structure combines aromaticity with conjugation, making it an attractive candidate for various applications ranging from pharmaceuticals to materials science. As research continues to uncover new synthetic methods and applications for such compounds, their role in advancing technology and medicine will undoubtedly grow.
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